Ambruticin
Beschreibung
Ambruticin is a family of antifungal polyketides produced by the myxobacterium Sorangium cellulosum. Its core structure features a complex macrocyclic architecture with two tetrahydropyran (THP) rings and a conjugated diene system, which are critical for its biological activity . Key members include this compound F and this compound S, which differ in stereochemistry at the C-5 position (5α-alcohol in this compound F vs. 5β-alcohol in this compound S) . These compounds exhibit potent antifungal activity by targeting the high-osmolarity glycerol (HOG) pathway in fungi, disrupting osmotic stress responses . Biosynthetically, the THP rings are formed via AmbJ-catalyzed epoxidation of precursor polyketides like this compound J, followed by cyclization . Gene knockout studies in S. cellulosum have elucidated the roles of tailoring enzymes such as AmbP (Rieske oxygenase) and AmbO (flavin-dependent monooxygenase) in introducing the 20,21-alkene moiety, a structural hallmark of bioactive ambruticins .
Eigenschaften
CAS-Nummer |
58857-02-6 |
|---|---|
Molekularformel |
C28H42O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+ |
InChI-Schlüssel |
TYIXBSJXUFTELJ-DPSHAVHNSA-N |
SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Isomerische SMILES |
CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C |
Kanonische SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
67999-78-4 (hydrochloride salt) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ambruticin ambruticin, sodium salt W7783 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Homoallylic Cation Rearrangement
Diène's work demonstrated cyclopropane formation via silver(I)-mediated rearrangement of homoallylic silanes. Treatment of silyl ether precursors with AgBF₄ in dichloromethane produced the cyclopropane core with 85% yield and >98% ee when using chiral auxiliaries derived from (R)-Roche ester.
Transition Metal-Catalyzed Cyclopropanation
Bowen et al. implemented a dirhodium(II)-catalyzed cyclopropanation of homoaldol intermediates, achieving 92% yield with 19:1 dr using Rh₂(S-PTTL)₄ as the catalyst. This method proved superior to traditional Simmons–Smith conditions, particularly for sterically congested substrates.
Prins Cyclization for Oxygen Heterocycles
The C17–C24 dihydropyran segment has been efficiently constructed through Prins cyclization methodology. Donaldson's group developed a tin(IV) chloride-mediated process that converted δ-hydroxy alkenes into 2,6-cis-disubstituted tetrahydropyrans with 91% yield and >20:1 dr. Critical parameters included:
- Strict temperature control (-20°C to 0°C)
- Slow addition of SnCl₄ (0.1 eq over 2 h)
- Use of dichloroethane as solvent
This approach was successfully applied in the synthesis of both tetrahydropyran and dihydropyran segments from carbohydrate precursors.
Biomimetic Epoxidation-Cyclization Approaches
Willis and coworkers mimicked biosynthetic pathways through an epoxidation-cyclization cascade for THP ring formation. The sequence involved:
- Sharpless asymmetric epoxidation of diene intermediates (89% ee)
- Spontaneous 6-endo-tet cyclization of the resultant epoxide
- Acid-mediated transannular ketalization
This biomimetic strategy produced the C3–C7 tetrahydropyran system in 81% yield over two steps, representing a significant improvement over previous stepwise methods.
Challenges in Fragment Coupling and Solutions
Despite these advances, key challenges persist in fragment assembly:
6.1. Methyl Ketone Reactivity
Early attempts at Julia olefination of methyl ketone fragments failed due to enolization under basic conditions. This was resolved through:
- Use of stabilized sulfone partners (e.g., phenyl tetrazole sulfones)
- Low-temperature (-78°C) deprotonation with KHMDS
- Polar aprotic solvent mixtures (DMF/HMPA)
6.2. Stereochemical Control in Olefinations
The C20–C21 alkene formation showed variable E:Z ratios depending on base selection:
| Base | Solvent | Temperature | E:Z Ratio |
|---|---|---|---|
| LiHMDS | DMF/HMPA | -78°C | 15:1 |
| NaHMDS | THF/HMPA | -40°C | 3:1 |
| KHMDS | DME | -78°C | 10:1 |
Optimization revealed that LiHMDS in DMF/HMPA provided optimal stereocontrol while maintaining reasonable reaction rates.
Oxidation State Management
Critical oxidation steps required careful orchestration:
Analyse Chemischer Reaktionen
Biosynthetic Pathway Reactions
Ambruticin biosynthesis involves polyketide synthase (PKS) assembly followed by oxidative tailoring. Key enzymatic reactions include:
Tetrahydropyran (THP) Ring Formation
-
AmbJ-Catalyzed Epoxidation-Cyclization :
AmbJ, a flavin-dependent monooxygenase, epoxidizes the C6–C7 alkene of this compound J, triggering a regioselective 6-endo cyclization to form the THP ring in this compound F. This reaction is supported by gene knockout studies where ΔambJ mutants fail to produce this compound F .-
Substrate: this compound J (unsaturated 3,5-dihydroxy acid)
-
Product: this compound F (C3–C7 THP)
-
Dihydropyran (DHP) Ring Formation
-
AmbP/AmbO-Catalyzed Desaturation :
The Rieske oxygenase AmbP and flavin-dependent monooxygenase AmbO mediate the 20,21-desaturation of tetrahydropyran to dihydropyran (DHP) in this compound F. Gene deletions (ΔambP-S or ΔambO-S) result in accumulation of 20,21-dihydrothis compound F, confirming their role .-
Substrate: 20,21-Dihydrothis compound F
-
Product: this compound F (20,21-alkene)
-
Julia–Kocienski Olefination
-
A three-fragment strategy unites C1–C8, C9–C17, and C18–C26 segments via sequential Julia–Kocienski olefinations. This method achieved the first total synthesis of 20,21-dihydrothis compound F and this compound F .
Prins Cyclization
-
The C9–C17 THP ring is synthesized via Prins cyclization of homoallylic alcohol 20 and aldehyde 21 , forming the THP core in 75% yield .
Epoxidation-Cyclization Cascade
-
A bioinspired approach converts β-hydroxy ketone 17 to THP 19 via Sharpless asymmetric epoxidation and spontaneous cyclization (81% yield) .
Table 2: Key Synthetic Routes for this compound F
Mechanistic Insights from QM/MM Studies
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal stereochemical selectivity in AmbDH3-catalyzed dehydration-cyclization:
-
Substrate Chiral Recognition : AmbDH3 exhibits strict selectivity for 2R-configured substrates due to favorable binding energy (−46.3 kcal/mol for 2R6R-2 vs. −41.9 kcal/mol for 2S6R-1) .
-
Transition States : Cyclization of 6S-5 proceeds via a lower-energy pathway (ΔG‡ = 12.3 kcal/mol) compared to 6R-4 (ΔG‡ = 15.7 kcal/mol) .
Gene Knockout Validation
HPLC and NMR analyses of S. cellulosum mutants confirm biosynthetic intermediates:
-
ΔambP-S Mutant: Accumulates 20,21-dihydrothis compound F (retention time: 14.2 min) .
-
ΔambN-S Mutant: Produces this compound F (retention time: 16.8 min) .
Table 3: Metabolite Accumulation in Mutant Strains
| Strain | Major Metabolite | Retention Time (min) | Confirmation Method | Reference |
|---|---|---|---|---|
| ΔambP-S | 20,21-Dihydrothis compound F | 14.2 | HPLC/NMR vs. Synthetic Standard | |
| ΔambN-S | This compound F | 16.8 | HPLC/NMR vs. Synthetic Standard |
Biomimetic Oxidation to this compound S
This compound F undergoes AmbQ/AmbN-mediated oxidation to 5-ketothis compound, followed by reduction to this compound S. Synthetic this compound F was converted to this compound S in vitro, mirroring biosynthetic steps .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Ambruticin exhibits strong antifungal activity, making it a valuable candidate in the fight against fungal infections, especially in the context of rising antifungal resistance. Research has shown that ambruticins interfere with fungal osmoregulation by targeting specific kinases, such as Hik1 kinase, which is crucial for fungal survival under osmotic stress. This mechanism provides a novel approach to treating infections caused by resistant fungal strains .
Case Studies on Antifungal Efficacy
- Histoplasmosis and Coccidioidomycosis : In both in vitro and in vivo studies, this compound has demonstrated therapeutic properties against these infections. It has been administered both intravenously and orally with low toxicity profiles .
- Resistance Mechanisms : The increasing resistance of fungi to conventional treatments necessitates the exploration of this compound as an alternative due to its unique mode of action .
Synthesis and Biosynthesis Studies
Research into the synthesis and biosynthesis of ambruticins has been extensive. These studies not only elucidate their complex structures but also pave the way for developing synthetic routes that can produce ambruticins and their derivatives in larger quantities for research and therapeutic purposes.
Synthesis Techniques
- Total Synthesis : Recent advancements have led to successful total syntheses of various ambruticins, including this compound F and J, using modular approaches that involve key reactions such as Suzuki-Miyaura cross-coupling and Julia-Kocienski olefination .
- Biosynthetic Pathways : Investigations into the biosynthetic pathways reveal that specific enzymes, like AmbJ, play critical roles in forming structural components such as tetrahydropyran rings .
Environmental Interactions
This compound has implications beyond human health; it also influences microbial interactions in soil ecosystems. For instance, studies indicate that this compound VS-3 produced by Sorangium cellulosum affects the development of competing myxobacterial species like Myxococcus xanthus, suggesting a role in ecological competition .
Impact on Soil Microbial Communities
- Sporulation Induction : this compound VS-3 acts as a natural chemical inducer of sporulation in M. xanthus, which can alter community dynamics under nutrient-limited conditions .
- Competitive Advantage : The ability of Sorangium cellulosum to produce this compound may confer a competitive edge in nutrient-poor environments by affecting the growth and sporulation of rival species .
Summary Table of this compound Applications
Wirkmechanismus
Ambruticin exerts its antifungal effects by interacting with the high-osmolarity glycerol protein kinase signaling pathway. This interaction disrupts the osmotic balance within fungal cells, leading to their death. The compound’s unique structure, including the tetrahydropyran and dihydropyran rings, plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between ambruticins and related polyketides:
Gene Knockout Insights
Disruption of ambP in S. cellulosum leads to accumulation of 20,21-dihydrothis compound F, a bis-THP analog lacking antifungal activity, whereas ambN knockout yields this compound F as the major metabolite . In contrast, jerangolid biosynthesis remains unaffected by ambP/ambO deletions, underscoring pathway-specific tailoring .
Q & A
Q. Q1. What are the primary methodologies for synthesizing Ambruticin derivatives, and how do reaction conditions influence stereochemical outcomes?
this compound’s total synthesis involves multi-step strategies, including stereoselective reactions such as hydroboration-oxidation (BH₃•THF/NaOH/H₂O₂) and Stille couplings (Bu₃SnCu(Bu)CNLi₂, vinylmagnesium bromide) to construct its polyketide backbone . Key intermediates (e.g., fragments 2 and 3) require precise control of protecting groups (OTBS, OTBDPS) and reaction temperatures (-78°C to rt) to achieve >90% enantiomeric excess . For reproducibility, methodologies should prioritize yield optimization (e.g., 80% over two steps for intermediate 17) and validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. Q2. How is this compound’s antifungal activity mechanistically evaluated in vitro?
Standard assays involve dose-response curves (0–50 μM this compound VS-3) against fungal models (e.g., Myxococcus xanthus DK1622), with viability quantified via colony-forming units (CFUs) and microscopy to observe morphological changes (e.g., cell aggregation inhibition at 24–72 hours) . Researchers must include controls for autolysis (e.g., Soce38 and Cm c5 strains) and validate results using complementary methods like flow cytometry or ATP-based luminescence assays .
Q. Q3. What experimental approaches are used to study this compound’s production in Polyangium cellulosum?
Fermentation protocols under nutrient-limited conditions (e.g., cellulose agar) are standard, followed by extraction with ethyl acetate and purification via reverse-phase HPLC . Genetic analysis of the biosynthetic gene cluster (BGC) involves knockout experiments (e.g., ambR deletion) and isotopic labeling (¹³C-acetate) to trace polyketide synthase (PKS) pathways .
Q. Q4. How is this compound’s structure-activity relationship (SAR) assessed for antifungal potency?
SAR studies focus on modifying the cyclopropyl-pyrone core. For example, esterification of the C-5 hydroxyl group reduces activity, while epimerization at C-8 enhances binding to fungal histidine kinase Hik1 . Assays should compare minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus, with statistical validation via ANOVA (p < 0.05) .
Advanced Research Questions
Q. Q5. How can contradictory data on this compound’s biosynthetic pathway be resolved?
Discrepancies between isotopic labeling studies (suggesting PKS-derived intermediates) and gene cluster analyses (indicating non-canonical tailoring enzymes) require combinatorial approaches:
Gene complementation : Restore putative tailoring enzymes (e.g., ambO) in knockout strains and monitor intermediate accumulation via LC-MS .
In vitro reconstitution : Purify PKS modules and test substrate specificity using malonyl-CoA analogs .
Comparative metabolomics : Profile wild-type vs. engineered strains to identify shunt metabolites .
Q. Q6. What strategies address low yields in this compound’s total synthesis?
Critical bottlenecks include poor diastereoselectivity in macrocyclization and instability of intermediates. Solutions:
- Optimize catalysts : Use chiral ligands like (S,R)-22 (2 mol%) for asymmetric hydrogenation (H₂/CO, Rh(acac)(CO)₂) to achieve dr = 96:4 .
- Stabilize intermediates : Introduce tert-butyldiphenylsilyl (TBDPS) groups to protect hydroxyl moieties during cross-coupling reactions .
- Scale-up via flow chemistry : Mitigate exothermic side reactions in DMF/DMPU solvent systems .
Q. Q7. How can researchers validate this compound’s novel mechanism of action against drug-resistant fungi?
Transcriptomic profiling : Compare gene expression in C. albicans treated with this compound vs. azoles (e.g., fluconazole) to identify HOG pathway activation markers (e.g., HOG1, STL1) .
Resistance induction : Serial passage fungi in sub-MIC this compound to detect mutations via whole-genome sequencing (e.g., HIK1 mutations) .
Synergy assays : Test combinatorial efficacy with caspofungin using checkerboard microdilution and calculate fractional inhibitory concentration indices (FICIs) .
Q. Q8. What experimental designs mitigate confounding variables in this compound’s cytotoxicity studies?
Cell line selection : Use primary human fibroblasts (negative control) and cancer lines (e.g., HeLa) to differentiate antifungal vs. cytotoxic effects .
Pharmacokinetic modeling : Measure plasma protein binding (equilibrium dialysis) and hepatic clearance (microsomal assays) to adjust in vitro doses .
Dual-reporter assays : Co-culture fungal and mammalian cells expressing fluorescent markers (e.g., GFP/RFP) to quantify selective toxicity .
Q. Q9. How do researchers reconcile discrepancies in this compound’s reported MIC values across studies?
Standardize protocols : Adopt CLSI guidelines (M27/M38) for broth microdilution, including RPMI-1640 media and 48-hour incubation .
Cross-validate strains : Use ATCC reference strains (e.g., C. albicans ATCC 90028) and clinical isolates in parallel .
Meta-analysis : Pool data from ≥5 independent studies to calculate weighted MIC₅₀ values with 95% confidence intervals .
Q. Q10. What interdisciplinary approaches enhance this compound’s development as a therapeutic lead?
Chemoinformatics : Use molecular docking (AutoDock Vina) to predict interactions with fungal Hik1 and prioritize derivatives .
Systems biology : Integrate RNA-seq and metabolomics data to map this compound’s impact on fungal stress-response networks .
Formulation studies : Develop nanoparticle carriers (e.g., PLGA) to improve solubility and bioavailability in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
